1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea is a complex organic compound that features a combination of benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with 2-methylpyrazolo[1,5-a]pyrimidine derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of green chemistry principles, such as catalyst-free reactions and solvent recycling, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry and materials science.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds have similar applications and structural features, making them useful for comparison.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-9-4-14-16-6-11(7-20(14)19-9)18-15(21)17-10-2-3-12-13(5-10)23-8-22-12/h2-7H,8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJMVZWKGLZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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